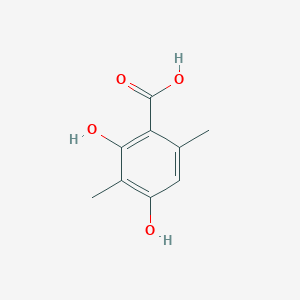

3-Methylorsellinic acid

Description

2,4-Dihydroxy-3,6-dimethylbenzoic acid has been reported in Aspergillus silvaticus, Cladonia rangiferina, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLJRRECIZZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352972 | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-46-4 | |

| Record name | 3-Methylorsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4707-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylorsellinic acid biosynthesis pathway in fungi

An In-depth Technical Guide to the 3-Methylorsellinic Acid Biosynthesis Pathway in Fungi

Executive Summary

This compound (3-MOA) is a fungal polyketide that serves as a key intermediate in the biosynthesis of numerous secondary metabolites with diverse biological activities. Understanding its biosynthesis is critical for natural product discovery and synthetic biology applications. This document provides a detailed overview of the 3-MOA biosynthesis pathway, focusing on the enzymatic machinery, regulatory mechanisms, and experimental methodologies used for its study. It is intended for researchers, scientists, and drug development professionals working in the fields of mycology, natural product chemistry, and metabolic engineering.

The Core Biosynthetic Pathway

The synthesis of this compound is catalyzed by a large, multifunctional enzyme known as a Type I iterative Polyketide Synthase (PKS). Specifically, the enzyme responsible is 3-methylorsellinate synthase (3-MOS) . This enzyme utilizes one molecule of a starter unit, acetyl-CoA, and three molecules of an extender unit, malonyl-CoA, to construct the polyketide backbone. The entire process occurs within the domains of a single polypeptide chain.

The key steps in the biosynthesis are:

-

Loading: An acetyl group from acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Iteration 1-3: Three successive condensation reactions occur, where a malonyl group from malonyl-CoA is added to the growing polyketide chain. Each condensation is followed by a series of processing steps (ketoreduction, dehydration) catalyzed by other domains of the PKS.

-

Cyclization and Aromatization: After the full-length polyketide chain is assembled, it undergoes an intramolecular aldol condensation to form a cyclic intermediate. This intermediate is then aromatized to yield the final product, this compound.

-

Product Release: The final 3-MOA molecule is released from the PKS enzyme.

Pathway Visualization

The biosynthesis of this compound is a cyclical process managed by the multi-domain 3-methylorsellinate synthase. The following diagram illustrates the flow of substrates through the PKS domains to the final product.

Caption: Biosynthetic pathway of this compound.

Regulation of the Pathway

The expression of secondary metabolite gene clusters, including the one for 3-MOA, is tightly regulated in fungi. A key regulatory system is the Velvet complex, which is responsive to environmental cues like light.[1][2] This complex consists of the proteins VeA, VelB, and LaeA.[1][2] In the absence of light, VeA and VelB enter the nucleus and form a heterotrimeric complex with LaeA.[2][3] This Velvet complex then activates the transcription of secondary metabolism genes. LaeA is a master regulator that is thought to modify chromatin structure, making gene clusters accessible for transcription.[2] The activity and localization of VeA can be further modulated by other proteins, such as LlmF, which acts as a negative regulator by retaining VeA in the cytoplasm.[4]

Signaling Pathway Visualization

The following diagram illustrates the light-dependent regulation of secondary metabolism via the Velvet complex.

Caption: Regulation of 3-MOA biosynthesis by the Velvet complex.

Quantitative Data

Quantitative analysis is essential for characterizing the efficiency of the 3-MOA pathway. This includes determining the kinetic parameters of the key enzyme, 3-MOS, and measuring the production titers in fungal cultures. While specific kinetic data for 3-MOS is not widely available, data from homologous fungal PKSs provide a reasonable proxy. Production titers are highly dependent on the fungal strain and fermentation conditions.

Table 1: Representative Kinetic Parameters of Fungal Polyketide Synthases

| Parameter | Description | Value Range | Units |

|---|---|---|---|

| Km (Acetyl-CoA) | Michaelis constant for the starter unit | 10 - 100 | µM |

| Km (Malonyl-CoA) | Michaelis constant for the extender unit | 5 - 50 | µM |

| kcat | Catalytic turnover number | 0.5 - 5 | min-1 |

Note: Values are generalized from studies on various fungal Type I PKSs and may vary for 3-MOS.

Table 2: Example Production Titers of Organic Acids in Fungal Fermentations

| Fungus | Product | Titer | Culture Conditions |

|---|---|---|---|

| Aspergillus niger | L-Malic Acid | 30.7 | Shake-flask fermentation, 120h[5] |

| Aspergillus terreus | Itaconic Acid | 160 | 1.5-L fed-batch, pH 3.4, 6.7 days[6] |

| Aspergillus niger | Organic Acids (Total) | ~10,000 | 5-day culture[7] |

| Aspergillus pseudoterreus | 3-Hydroxypropionic Acid | 3.4 | Genetically engineered strain[8] |

Note: These titers are for various organic acids and illustrate the production capabilities of fungi like Aspergillus. 3-MOA titers would be strain and condition-specific.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 3-MOA biosynthesis pathway.

Heterologous Expression and Purification of 3-MOS

Objective: To produce and purify the 3-methylorsellinate synthase enzyme for in vitro characterization.

Protocol:

-

Gene Cloning:

-

Amplify the 3-MOS gene from the genomic DNA of a producer fungus (e.g., Aspergillus sp.) using high-fidelity PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or a fungal expression vector for Aspergillus niger). The vector should contain a purification tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host organism (E. coli BL21(DE3) or an appropriate fungal host).

-

Grow the transformed cells in a suitable medium (e.g., LB for E. coli, minimal medium for fungi) at an appropriate temperature (e.g., 18-25°C for E. coli to improve protein solubility).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

-

Continue incubation for a set period (e.g., 16-24 hours) to allow for protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verify the purity and size of the protein using SDS-PAGE.

-

In Vitro Enzyme Assay for 3-MOS Activity

Objective: To determine the activity and kinetic parameters of the purified 3-MOS enzyme.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Prepare stock solutions of the substrates: acetyl-CoA, malonyl-CoA, and the cofactor NADPH.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, substrates (e.g., 100 µM acetyl-CoA, 300 µM malonyl-CoA), and cofactor (e.g., 500 µM NADPH).

-

Initiate the reaction by adding a known amount of the purified 3-MOS enzyme (e.g., 1-5 µM).

-

Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific time (e.g., 1-4 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., ethyl acetate or a solution of citric acid).

-

Vortex the mixture vigorously to extract the product into the organic solvent.

-

Centrifuge to separate the phases.

-

Carefully collect the organic phase containing the 3-MOA product.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC).

-

HPLC Analysis of 3-MOA

Objective: To separate, identify, and quantify the this compound produced in the enzyme assay or from fungal cultures.

Protocol:

-

Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

-

HPLC Run:

-

Set the column temperature (e.g., 25-30°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Run a gradient program, for example: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate.

-

Monitor the elution at a specific wavelength (e.g., 254 nm or 280 nm).

-

-

Quantification:

-

Identify the 3-MOA peak by comparing its retention time to that of an authentic standard.

-

Generate a standard curve by injecting known concentrations of the 3-MOA standard.

-

Calculate the concentration of 3-MOA in the sample by integrating the peak area and comparing it to the standard curve.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the characterization of 3-methylorsellinate synthase.

Caption: Workflow for 3-MOS characterization.

References

- 1. VelB/VeA/LaeA complex coordinates light signal with fungal development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secondary metabolism and development is mediated by LlmF control of VeA subcellular localization in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of L-Malic Acid by Metabolically Engineered Aspergillus nidulans Based on Efficient CRISPR–Cas9 and Cre-loxP Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process development of itaconic acid production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of organic acid production in contrasts between two phosphate solubilizing fungi: Penicillium oxalicum and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Methylorsellinic Acid in Lichens: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methylorsellinic acid (3MOA) in lichens, catering to researchers, scientists, and professionals in drug development. 3MOA is a key polyketide precursor to a variety of lichen-specific secondary metabolites, including the widely distributed depside atranorin. This document details the lichen species known to produce 3MOA, summarizes available quantitative data, presents detailed experimental protocols for extraction and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. A hallmark of this symbiosis is the production of a vast array of secondary metabolites, many of which are exclusive to lichens. These compounds, often referred to as "lichen acids," play crucial ecological roles, including defense against herbivores and microbes, and protection from UV radiation.

Among the diverse chemical classes of lichen substances, depsides and depsidones derived from the polyketide pathway are prominent. This compound (3MOA) is a fundamental building block for a significant portion of these compounds, particularly those of the β-orcinol series. Its biosynthesis and subsequent modifications lead to a wide range of structurally complex and biologically active molecules. This guide focuses on the natural occurrence of 3MOA, providing a technical resource for its study and potential applications.

Natural Occurrence of this compound

Direct quantitative analysis of this compound in lichens is not extensively reported in the literature. Its role as a biosynthetic intermediate means it is often rapidly converted into more complex molecules. However, its presence can be inferred from the detection of its derivatives, most notably the depside atranorin. Atranorin is one of the most common cortical substances in lichens and is formed by the esterification of two molecules derived from 3MOA.[1] Therefore, lichen species that produce atranorin are primary candidates for the presence of 3MOA.

Table 1: Quantitative Data of Atranorin and Orsellinic Acid in Select Lichen Species

| Lichen Species | Compound | Concentration (mg/g dry weight) | Reference |

| Parmotrema tinctorum | Atranorin | 9.8 - 17.2 | [1] |

| Orsellinic Acid | 6.3 - 7.0 | [1] | |

| Evernia prunastri | Atranorin | Present (not quantified) | [2] |

| Cladonia rangiferina | Atranorin | Present (not quantified) | [2] |

| Stereocaulon alpinum | Atranorin | Present (not quantified) | [2] |

| Parmelia sp. | Atranorin | Present (not quantified) | [2] |

| Pseudevernia furfuracea | Atranorin | Present (not quantified) | [3] |

| Hypogymnia sp. | Atranorin | Present (not quantified) | |

| Imshaugia sp. | Atranorin | Present (not quantified) | |

| Letharia sp. | Atranorin | Present (not quantified) | |

| Physcia sp. | Atranorin | Present (not quantified) | |

| Umbilicaria sp. | Atranorin | Present (not quantified) | |

| Parmotrema sp. | Methyl β-orsellinate | Present (not quantified) |

Biosynthesis of this compound

The biosynthesis of this compound in lichens occurs via the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi.[4] The key enzyme responsible for its formation is a non-reducing polyketide synthase (NR-PKS).[2][5]

The process begins with the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a linear polyketide chain. The NR-PKS enzyme catalyzes this iterative process and includes a C-methyltransferase domain that adds a methyl group to the growing polyketide backbone. Subsequent cyclization and aromatization of this methylated polyketide chain lead to the formation of this compound.

Further enzymatic modifications, including oxidation and esterification, convert 3MOA into more complex depsides like atranorin. The biosynthetic gene cluster responsible for atranorin production has been identified and includes the PKS gene as well as genes encoding for tailoring enzymes such as oxidases and methyltransferases.[2]

The expression of polyketide synthase genes and, consequently, the production of secondary metabolites like 3MOA and its derivatives, can be influenced by environmental factors such as light intensity and nutrient availability.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related compounds from lichen thalli.

Extraction of Lichen Metabolites

Objective: To extract a broad range of secondary metabolites, including this compound, from lichen material.

Materials:

-

Dried lichen thalli

-

Grinder or mortar and pestle

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Glass vials

Procedure:

-

Clean the lichen thalli to remove any substrate and debris.

-

Air-dry the cleaned lichens at room temperature until a constant weight is achieved.

-

Grind the dried lichen thalli into a fine powder.

-

Weigh a known amount of the lichen powder (e.g., 10 g).

-

Suspend the powder in a suitable volume of acetone or methanol (e.g., 100 mL).

-

Extract the metabolites by maceration with stirring for 24 hours at room temperature or by sonication for 30-60 minutes.

-

Filter the extract through filter paper to remove solid particles.

-

Repeat the extraction process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Store the dried crude extract in a sealed vial at -20°C until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify this compound in the crude lichen extract. This protocol is adapted from methods used for similar lichen phenolic compounds.[1]

Instrumentation and Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound standard (if available) or a well-characterized related standard (e.g., orsellinic acid)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase acidification)

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm)

-

Injection Volume: 10 µL

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol).

-

From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dilution with the mobile phase.

-

-

Preparation of Sample Solution:

-

Dissolve a known weight of the crude lichen extract in methanol to a specific concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Conclusion

This compound is a pivotal precursor in the biosynthesis of a wide array of β-orcinol depsides and depsidones in lichens. While its direct quantification is challenging due to its transient nature as a biosynthetic intermediate, its presence and biosynthetic potential can be effectively inferred through the analysis of its major downstream product, atranorin. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of 3MOA and related phenolic compounds from lichens. Further research focusing on the specific enzymatic steps and regulatory networks governing 3MOA biosynthesis will undoubtedly provide deeper insights into the chemical ecology of lichens and may unveil new opportunities for the biotechnological production of these valuable natural products.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 3. Type III polyketide synthases in lichen mycobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Characterization of a non-reducing polyketide synthase gene from lichen Dirinaria applanata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing a Bioactive Treasure: A Technical Guide to the Discovery and Isolation of 3-Methylorsellinic Acid from Aspergillus terreus

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of 3-methylorsellinic acid, a significant secondary metabolite produced by the filamentous fungus Aspergillus terreus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, offering detailed experimental protocols and insights into the production of this bioactive compound.

Aspergillus terreus is a well-known producer of a diverse array of secondary metabolites, some of which have led to the development of important pharmaceuticals.[1][2] The discovery of this compound, a derivative of the archetypal polyketide orsellinic acid, within the metabolic profile of A. terreus has opened new avenues for investigating its potential biological activities, including antimicrobial and antioxidant properties.[3] This guide synthesizes available data to provide a practical framework for the study of this promising natural product.

Quantitative Data Summary

The production of secondary metabolites by Aspergillus terreus can be influenced by various factors, including culture conditions and strain variations. While specific yield data for this compound is not extensively reported, the following table summarizes the yields of other relevant secondary metabolites isolated from Aspergillus terreus under different fermentation conditions, providing a general reference for expected production levels.

| Compound/Extract | Strain | Fermentation Conditions | Yield | Reference |

| Crude Extract | A. terreus PT06-2 | 10% Salinity | 31.2 g (from culture broth) | [4] |

| Asperterpenes A-D | Aspergillus terreus | Not Specified | Not Specified | [5] |

| Butyrolactone I | A. terreus | Not Specified | Not Specified | [6] |

| Terrein | A. terreus PT06-2 | 10% Salinity | 106 mg (from 31.2 g crude extract) | [4] |

| Rhizoaspergillin A | Aspergillus sp. A1E3 | Solid Rice Medium | 20.0 mg (from 70.11 g crude extract) | [7] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus originates from the polyketide pathway. The core structure, orsellinic acid, is synthesized by a non-reducing polyketide synthase (NR-PKS).[8] This enzyme catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and aromatization to yield orsellinic acid. The final step in the formation of this compound is the methylation of the orsellinic acid core, a reaction catalyzed by a methyltransferase.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and purification of phenolic acids and other secondary metabolites from Aspergillus terreus and related fungi.[6][9][10][11][12]

Fungal Cultivation and Fermentation

-

Strain and Media: Aspergillus terreus is cultured on Potato Dextrose Agar (PDA) for initial growth and sporulation. For large-scale production, a solid-state fermentation using a rice medium or a liquid fermentation in Potato Dextrose Broth (PDB) is commonly employed.

-

Inoculation: A spore suspension of A. terreus (approximately 1 x 10^6 spores/mL) is used to inoculate the fermentation medium.

-

Incubation: The culture is incubated at 25-28°C for 14-21 days under static or shaking conditions (for liquid cultures).

Extraction of Secondary Metabolites

-

Harvesting: The entire fermentation culture (including mycelium and medium) is harvested.

-

Solvent Extraction: The harvested material is macerated and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is usually repeated three times to ensure complete extraction.

-

Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

-

Initial Fractionation (Vacuum Liquid Chromatography):

-

The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

A step gradient of solvents with increasing polarity is used for elution (e.g., n-hexane, n-hexane/EtOAc mixtures, EtOAc, EtOAc/methanol mixtures, and methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing phenolic compounds.

-

-

Size Exclusion Chromatography:

-

Fractions rich in the target compound are further purified by column chromatography on Sephadex LH-20.

-

An isocratic elution with a suitable solvent, such as methanol or a chloroform/methanol mixture, is used to separate compounds based on their size and polarity.

-

-

Final Purification (High-Performance Liquid Chromatography):

-

The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

A gradient elution system of water (often with 0.1% formic acid) and acetonitrile or methanol is employed to obtain the pure this compound.

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

-

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule.[13][14][15]

This comprehensive guide provides a solid foundation for researchers interested in the discovery and isolation of this compound from Aspergillus terreus. The detailed protocols and biosynthetic insights are intended to facilitate further investigation into the chemical diversity and therapeutic potential of fungal secondary metabolites.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]

- 3. CAS 4707-46-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Three New Compounds from Aspergillus terreus PT06-2 Grown in a High Salt Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new antibacterial 3,5-dimethylorsellinic acid-based meroterpene from the marine fungus Aspergillus sp. CSYZ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of 3-Methylorsellinic Acid as a Fungal Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

3-Methylorsellinic acid (3-MOA) is a polyketide-derived fungal secondary metabolite with emerging biological significance. Produced by various fungi, including those from the genus Aspergillus and Preussia, it serves as a key biosynthetic precursor to a diverse array of more complex natural products. Notably, recent studies have highlighted its potential as an antibacterial agent, particularly against multidrug-resistant pathogens. This technical guide provides an in-depth overview of the biosynthesis, known biological activities, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant potential for therapeutic applications. Among these, polyketides constitute a major class of natural products with a wide range of biological activities. This compound (3-MOA), a member of the orsellinic acid family of polyketides, has been identified as a key intermediate in the biosynthesis of numerous fungal metabolites. Its structural backbone is assembled by a polyketide synthase (PKS) from acetyl-CoA and malonyl-CoA precursors. While its role as a biosynthetic building block has been recognized, recent research has unveiled its intrinsic biological activities, particularly its antibacterial properties. This guide aims to consolidate the current knowledge on 3-MOA, presenting its biosynthesis, biological functions with available quantitative data, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a type I iterative polyketide synthase (PKS). In the fungus Preussia isomera, the non-reducing polyketide synthase Preu3 has been identified as the enzyme responsible for 3-MOA synthesis[1].

The biosynthetic process initiates with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by three successive Claisen condensations with malonyl-CoA extender units. The growing polyketide chain undergoes specific ketoreduction and dehydration steps, dictated by the enzymatic domains of the PKS. A final C-methylation step, utilizing S-adenosyl methionine (SAM) as a methyl donor, introduces the characteristic methyl group at the C-3 position of the orsellinic acid scaffold. The final polyketide is then released from the PKS, often through the action of a thioesterase domain, yielding this compound.

Biological Activities of this compound

While primarily known as a biosynthetic precursor, this compound has demonstrated notable biological activities, particularly in the realm of antibacterials. Its methylated derivative has also shown promise as an antifungal agent.

Antibacterial Activity

A study on the secondary metabolites from Preussia isomera revealed that this compound exhibits significant antibacterial activity, especially against multidrug-resistant Gram-positive bacteria[1]. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Bacterial Strain | Resistance Profile | IC50 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant | <6.25 | [1] |

| Staphylococcus epidermidis | Multidrug-Resistant | <6.25 | [1] |

| Enterococcus faecium | Multidrug-Resistant | ~12.5 | [1] |

| Enterococcus faecalis | Multidrug-Resistant | 12.5 - 25 | [1] |

Table 1: Antibacterial Activity of this compound

The mechanism of its antibacterial action is not yet fully elucidated but is an active area of research.

Antifungal Activity

The same study that highlighted the antibacterial properties of 3-MOA found that the compound itself possesses no significant antifungal activity. However, its chemically synthesized derivative, methyl 3-methylorsellinate, displayed broad-spectrum antifungal activity[1]. Quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for the antifungal activity of methyl 3-methylorsellinate are not yet available in the published literature.

Cytotoxicity

Currently, there is a lack of publicly available data on the cytotoxicity of this compound against human cancer cell lines. Studies on related orsellinic acid derivatives have shown cytotoxic potential, suggesting that this is a promising area for future investigation.

Enzyme Inhibition and Signaling Pathway Modulation

To date, no specific enzyme inhibition or modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, has been reported for this compound in the scientific literature. This represents a significant knowledge gap and a potential avenue for future research to understand its molecular mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Preussia isomera

The following protocol is adapted from the methodology described for the isolation of polyketides from a heterologous expression system producing 3-MOA[1].

Workflow for Isolation and Purification

Detailed Protocol:

-

Fermentation and Extraction:

-

Cultivate the engineered Saccharomyces cerevisiae strain expressing the Preu3 gene in a suitable medium (e.g., YPD) to allow for the production of 3-MOA.

-

After an appropriate incubation period (e.g., 72 hours), extract the entire culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to Octadecylsilyl (ODS) column chromatography.

-

Elute the column with a stepwise gradient of methanol in water.

-

Collect fractions and monitor for the presence of the target compound using an appropriate analytical method (e.g., TLC or HPLC-DAD).

-

Pool the fractions containing 3-MOA and concentrate them.

-

Perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol/water mobile phase.

-

Collect the peak corresponding to this compound and dry it under vacuum to yield the pure compound.

-

Antibacterial Susceptibility Testing (Broth Microdilution for IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against bacterial strains.

Workflow for Broth Microdilution Assay

Detailed Protocol:

-

Preparation of Reagents and Inoculum:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute this suspension to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the 3-MOA stock solution in the broth medium to achieve a range of desired concentrations.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration of 3-MOA compared to the positive control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable software package.

-

Future Perspectives

This compound stands as a promising fungal secondary metabolite with demonstrated antibacterial activity against clinically relevant multidrug-resistant bacteria. The current body of research provides a solid foundation for further exploration into its therapeutic potential. Key areas for future investigation include:

-

Elucidation of the Antibacterial Mechanism of Action: Understanding how 3-MOA exerts its antibacterial effects is crucial for its development as a therapeutic agent.

-

Cytotoxicity Profiling: A comprehensive evaluation of its cytotoxic effects on a panel of human cancer cell lines is necessary to assess its potential as an anticancer agent.

-

Enzyme Inhibition and Signaling Pathway Studies: Investigating the interaction of 3-MOA with specific enzymes and its impact on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide valuable insights into its molecular pharmacology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of 3-MOA can help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.

-

Antifungal Activity of Derivatives: Quantitative assessment of the antifungal activity of methyl 3-methylorsellinate and other derivatives will be important to explore their potential as antifungal leads.

The continued investigation of this compound and its derivatives holds significant promise for the discovery and development of new therapeutic agents to address the growing challenges of infectious diseases and cancer.

References

Spectroscopic Profile of 3-Methylorsellinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylorsellinic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid), a fungal metabolite with potential applications in chemical synthesis and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide definitive confirmation of its chemical structure.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic proton and the two methyl groups attached to the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.33 | s | 1H | Ar-H |

| 2.47 | s | 3H | Ar-CH₃ |

| 2.20 | s | 3H | Ar-CH₃ |

Solvent: acetone-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 174.9 | C | C=O (Carboxylic Acid) |

| 164.7 | C | C-OH |

| 161.0 | C | C-OH |

| 141.0 | C | C-CH₃ |

| 111.2 | CH | Ar-CH |

| 109.2 | C | C-CH₃ |

| 104.4 | C | C-COOH |

| 24.1 | CH₃ | Ar-CH₃ |

| 8.0 | CH₃ | Ar-CH₃ |

Solvent: acetone-d₆, Spectrometer Frequency: 150 MHz[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, aiding in the confirmation of the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Table 3: HR-ESIMS Data for this compound

| Ion Mode | Observed m/z [M-H]⁻ | Calculated m/z for C₉H₉O₄ |

| Negative | 181.0509 | 181.0506 |

This data confirms the molecular formula of this compound as C₉H₁₀O₄.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch |

| ~3200 | Broad, Medium | Phenolic | O-H Stretch |

| ~1700-1680 | Strong | Carboxylic Acid | C=O Stretch |

| ~1600, ~1450 | Medium to Strong | Aromatic Ring | C=C Stretches |

| ~1300 | Medium | Carboxylic Acid | C-O Stretch |

| ~1200 | Medium | Phenolic | C-O Stretch |

| ~920 | Broad, Medium | Carboxylic Acid | O-H Bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as acetone-d₆.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

-

Data Acquisition: The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized or isolated compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Preliminary Cytotoxicity Studies of 3-Methylorsellinic Acid and Related Orsellinic Acid Derivatives

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on 3-Methylorsellinic acid are not publicly available. This technical guide, therefore, provides a comprehensive overview of the cytotoxic properties of closely related compounds, namely orsellinic acid derivatives (orsellinates) and methylseleninic acid, to offer valuable insights for researchers, scientists, and drug development professionals in the field. The information presented herein is intended to serve as a foundational resource for understanding the potential bioactivity of this class of compounds.

Executive Summary

Orsellinic acid and its derivatives are a class of phenolic compounds that have garnered interest for their potential biological activities. While direct cytotoxic data for this compound is lacking, studies on related orsellinates and the structurally distinct but functionally relevant methylseleninic acid have demonstrated cytotoxic effects against various cancer cell lines and in preliminary toxicity assays. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the cytotoxic potential within this chemical space.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of orsellinic acid derivatives. It is important to note that these are not direct data for this compound but for structurally related compounds.

| Compound | Assay Type | Organism/Cell Line | Result (LC50/IC50) | Reference |

| Methyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | > 200 µM | [1][2] |

| Ethyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | 185 µM | [1][2] |

| Propyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | 120 µM | [1][2] |

| Butyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | 75 µM | [1][2] |

| Pentyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | 42 µM | [1][2] |

| Hexyl Orsellinate | Brine Shrimp Lethality Test | Artemia salina | 31 µM | [1][2] |

| Orsellinic Acid | Brine Shrimp Lethality Test | Artemia salina | > 200 µM | [1][2] |

| Acremochlorin A | Cytotoxicity Assay | MDA-MB-231, MDA-MB-468 | 0.65 µM, 0.48 µM | [3] |

| Undescribed Cytochalasin 1 | Cytotoxicity Assay | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 4.74 - 15.84 µM | [4] |

| Undescribed Cytochalasin 2 | Cytotoxicity Assay | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 4.74 - 15.84 µM | [4] |

| Undescribed Cytochalasin 3 | Cytotoxicity Assay | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 4.74 - 15.84 µM | [4] |

| Undescribed Cytochalasin 6 | Cytotoxicity Assay | HL-60, A549, SMMC-7721, MDA-MB-231, SW480 | 4.74 - 15.84 µM | [4] |

Experimental Protocols

Brine Shrimp Lethality Test (BSLT)

The brine shrimp lethality test is a preliminary assay to assess the toxicity of compounds.

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: The test compounds (orsellinates) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of concentrations.

-

Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 24-well plate containing the test solutions.

-

Incubation: The plates are incubated for 24 hours under illumination.

-

Data Collection: The number of dead nauplii in each well is counted.

-

Analysis: The lethal concentration 50% (LC50) is determined using statistical methods, such as probit analysis.[1][2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HL-60, A549, SMMC-7721, MDA-MB-231, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is calculated.[5]

Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity testing.

Postulated Signaling Pathway for Cytotoxicity of Methylseleninic Acid

While no specific signaling pathways for this compound have been reported, studies on methylseleninic acid suggest its cytotoxic effects can be mediated through the induction of apoptosis. A simplified, general representation of an intrinsic apoptosis pathway is shown below.

Caption: Postulated intrinsic apoptosis pathway induced by methylseleninic acid.

References

- 1. Cytotoxic activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. Cytochalasins and orsellinic acid derivatives with cytotoxicity from the soil-derived fungus Trichocladium asperum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

An In-depth Technical Guide to the Ecological Function of 3-Methylorsellinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylorsellinic acid, a polyketide-derived secondary metabolite, is a key natural product synthesized by a variety of lichenized fungi and other microorganisms. As a precursor to a diverse array of more complex lichen substances, including depsides, depsidones, and dibenzofurans, its ecological significance is profound. This technical guide provides a comprehensive overview of the ecological functions of this compound, with a focus on its biosynthesis, allelopathic interactions, and antimicrobial properties. Detailed experimental protocols for the study of this compound are provided, alongside quantitative data and visual representations of its biosynthetic and potential signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound (2,4-dihydroxy-3,6-dimethylbenzoic acid) is a foundational molecule in the chemical ecology of many symbiotic and free-living fungi.[1] Its production is a hallmark of the polyketide biosynthetic pathway, a critical route for the synthesis of a vast number of structurally diverse and biologically active natural products. Ecologically, this compound and its derivatives are believed to play crucial roles in mediating interactions between organisms, including providing chemical defense against herbivores and pathogens, influencing the composition of soil microbial communities, and inhibiting the growth of competing plants. This guide delves into the multifaceted ecological roles of this pivotal compound.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, catalyzed by a Type I iterative polyketide synthase (PKS).[2][3][4] The process begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of three malonyl-CoA extender units. The PKS enzyme complex contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to build the polyketide chain. Following the condensation reactions, a thioesterase/Claisen-cyclase (TE/CLC) domain catalyzes the cyclization and aromatization of the linear polyketide precursor to form the core structure of orsellinic acid, which is then methylated to yield this compound.[3]

Biosynthetic Pathway Diagram

Caption: Biosynthesis of this compound via the Polyketide Pathway.

Ecological Functions

Allelopathy

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Derivatives of orsellinic acid have demonstrated significant allelopathic potential, suggesting a role for this compound in mediating plant-plant and plant-microbe competition in natural ecosystems.

The following tables summarize the inhibitory effects of various orsellinic acid derivatives on the germination and growth of Lactuca sativa (lettuce) and Allium cepa (onion). While data for this compound itself is not specified in the cited study, the activity of its close structural analogs provides strong evidence for its potential role.

Table 1: Effect of Orsellinic Acid Derivatives on Lactuca sativa Germination and Growth [1][5]

| Compound | Concentration (M) | Germination Inhibition (%) | Radicle Growth Inhibition (%) |

| Lecanoric Acid | 10⁻³ | Not Significant | Not Significant |

| 10⁻⁵ | Not Significant | Significant | |

| 10⁻⁷ | Not Significant | Significant | |

| 10⁻⁹ | Not Significant | Significant | |

| Methyl Orsellinate | 10⁻³ | Not Significant | Not Significant |

| 10⁻⁵ | Not Significant | Not Significant | |

| 10⁻⁷ | Not Significant | Not Significant | |

| 10⁻⁹ | Not Significant | Not Significant | |

| Ethyl Orsellinate | 10⁻³ | Not Significant | Significant |

| 10⁻⁵ | Not Significant | Significant | |

| 10⁻⁷ | Not Significant | Significant | |

| 10⁻⁹ | Not Significant | Significant | |

| n-Propyl Orsellinate | 10⁻³ | Not Significant | Significant |

| 10⁻⁵ | Not Significant | Significant | |

| 10⁻⁷ | Not Significant | Significant | |

| 10⁻⁹ | Not Significant | Significant |

Table 2: Effect of Orsellinic Acid Derivatives on Allium cepa Germination and Growth [1][5]

| Compound | Concentration (M) | Germination Inhibition (%) | Coleoptile Growth Inhibition (%) |

| Lecanoric Acid | 10⁻³ | Not Significant | Not Significant |

| 10⁻⁵ | Not Significant | Significant | |

| 10⁻⁷ | Not Significant | Significant | |

| 10⁻⁹ | Not Significant | Significant | |

| Methyl Orsellinate | 10⁻³ | Significant | Significant |

| 10⁻⁵ | Significant | Not Significant | |

| 10⁻⁷ | Significant | Significant | |

| 10⁻⁹ | Significant | Significant | |

| Ethyl Orsellinate | 10⁻³ | Significant | Significant |

| 10⁻⁵ | Significant | Significant | |

| 10⁻⁷ | Significant | Significant | |

| 10⁻⁹ | Significant | Significant | |

| n-Propyl Orsellinate | 10⁻³ | Significant | Significant |

| 10⁻⁵ | Significant | Significant | |

| 10⁻⁷ | Significant | Significant | |

| 10⁻⁹ | Significant | Significant |

Antimicrobial Activity

Potential Signaling Pathway of Allelopathic Action

The allelopathic effects of phenolic compounds like this compound on plants are likely mediated through complex signaling pathways. One plausible mechanism involves the induction of oxidative stress and interference with phytohormone signaling, such as the jasmonic acid pathway, which is a key regulator of plant defense and stress responses.

Caption: Proposed Signaling Pathway for Allelopathic Action of this compound.

Experimental Protocols

Extraction and Purification of this compound from Fungal Cultures

This protocol is adapted from methods used for the extraction of secondary metabolites from fungal cultures.

Materials:

-

Mature fungal culture (e.g., Aspergillus species) grown on a suitable solid or liquid medium.

-

Ethyl acetate (analytical grade).

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica gel for column chromatography (70-230 mesh).

-

Hexane and ethyl acetate (HPLC grade) for column chromatography.

-

Glass column for chromatography.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254).

-

UV lamp (254 nm).

Procedure:

-

Extraction:

-

For solid cultures, harvest the fungal mycelium and agar, and cut into small pieces. For liquid cultures, separate the mycelium from the broth by filtration.

-

Submerge the fungal material in ethyl acetate (e.g., 200 mL for every 10 g of fungal material).

-

Macerate the mixture at room temperature for 24 hours with occasional shaking.

-

Filter the extract and repeat the extraction process twice more with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation by TLC.

-

Visualize the spots on the TLC plates under a UV lamp.

-

Pool the fractions containing the compound of interest (identified by comparison with a standard or by further analytical techniques like NMR and MS).

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

-

Allelopathy Bioassay using Lactuca sativa

This protocol is based on a standard seed germination and radicle elongation bioassay.[5]

Materials:

-

Lactuca sativa (lettuce) seeds.

-

Purified this compound.

-

Acetone or DMSO (as a solvent for the test compound).

-

Sterile distilled water.

-

Petri dishes (9 cm diameter).

-

Whatman No. 1 filter paper.

-

Growth chamber with controlled temperature and light.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a minimal amount of acetone or DMSO.

-

Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M).

-

Prepare a control solution containing the same concentration of the solvent used for the stock solution.

-

-

Bioassay:

-

Place two layers of sterile filter paper in each Petri dish.

-

Add 5 mL of the respective test solution or control solution to each Petri dish.

-

Place 20-25 Lactuca sativa seeds evenly on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber at 25 ± 1°C with a 12-hour photoperiod for 5-7 days.

-

After the incubation period, count the number of germinated seeds to calculate the germination percentage.

-

Measure the radicle length of the germinated seedlings.

-

-

Data Analysis:

-

Calculate the percentage of germination inhibition and radicle growth inhibition relative to the control.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

-

Conclusion and Future Directions

This compound is a fundamentally important natural product with significant ecological functions. Its role as a biosynthetic precursor and its inherent allelopathic and antimicrobial properties underscore its importance in shaping microbial and plant communities. The protocols and data presented in this guide provide a framework for further investigation into the ecological roles and potential applications of this versatile compound.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound in competing organisms.

-

Quantifying its production and distribution in various ecological niches.

-

Exploring its potential as a lead compound for the development of novel herbicides and antimicrobial agents.

-

Investigating its role in structuring the soil microbiome and its impact on nutrient cycling.

By continuing to unravel the complexities of this compound's ecological functions, we can gain deeper insights into the chemical language that governs interactions in the natural world and harness this knowledge for a range of biotechnological applications.

References

- 1. scielo.br [scielo.br]

- 2. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Methylorsellinic Acid from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylorsellinic acid is a polyketide-derived fungal secondary metabolite with a range of reported biological activities, making it a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures. The methodologies described are compiled from established techniques for the isolation of similar phenolic compounds from fungal sources.[1][2][3]

Fungal Strain and Cultivation

A variety of fungal species, particularly within the genus Aspergillus, are known producers of orsellinic acid and its derivatives.[1] The following protocol outlines a general procedure for the cultivation of a suitable fungal strain, which should be optimized based on the specific producer organism.

Materials:

-

Pure culture of a this compound-producing fungal strain (e.g., Aspergillus sp.)

-

Potato Dextrose Agar (PDA) plates for initial culture

-

Potato Dextrose Broth (PDB) for liquid fermentation

-

Sterile inoculation loop or scalpel

-

Incubator

Protocol for Fungal Cultivation:

-

Inoculation: Aseptically transfer a small piece of mycelium from a stock culture of the fungus onto the center of a PDA plate.

-

Initial Growth: Seal the plate and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Liquid Culture Inoculation: From the mature PDA plate, transfer several small agar plugs of the fungal mycelium into a flask containing sterile PDB.

-

Incubation: Incubate the liquid culture at 25-28°C for 14-21 days with or without shaking. Stationary cultures may enhance the production of certain secondary metabolites.[3]

Extraction and Purification Protocol

This protocol employs a liquid-liquid extraction method, a common and effective technique for isolating moderately polar compounds like this compound from aqueous fungal cultures.[3][4]

Materials:

-

Mature fungal culture broth

-

Ethyl acetate (reagent grade)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for column chromatography)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Protocol:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration. The filtrate is the primary source of extracellular this compound. The mycelium can be extracted separately to recover intracellular metabolites.[3]

-

Acidification: Adjust the pH of the culture filtrate to approximately 3.0 with HCl. This protonates the carboxylic acid group of this compound, increasing its lipophilicity for better extraction into an organic solvent.[4]

-

Liquid-Liquid Extraction:

-

Transfer the acidified filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.[3][4]

-

Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.[3][4]

-

-

Drying and Concentration:

-

Purification by Column Chromatography:

-

Prepare a silica gel column using hexane as the initial solvent.

-

Dissolve the crude extract in a minimal amount of a mixture of hexane and ethyl acetate and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[2][3]

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.[2]

-

Data Presentation: Quantitative Parameters

The efficiency of the extraction process can be evaluated based on several parameters. The following table provides a summary of typical solvents and their characteristics for the extraction of organic acids from fungal cultures.

| Parameter | Solvent System | Rationale/Expected Outcome | Reference |

| Extraction Solvent | Ethyl acetate | Good selectivity for moderately polar compounds like phenolic acids. | [3][4] |

| pH of Aqueous Phase | ~3.0 | Protonation of the carboxylic acid group enhances its solubility in the organic solvent. | [4] |

| Purification Method | Silica Gel Column Chromatography | Effective for separating compounds based on polarity. | [2][3] |

| Elution Solvents | Hexane-Ethyl Acetate Gradient | Allows for the separation of compounds with a wide range of polarities. | [2][3] |

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for determining the productivity of the fungal strain and the efficiency of the extraction protocol. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of phenolic acids.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Quantification: A calibration curve should be constructed using pure this compound as a standard.

Experimental Workflow

References

Application Note and Protocol: Purification of 3-Methylorsellinic Acid Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylorsellinic acid is a phenolic compound of significant interest due to its role as a biosynthetic precursor to many natural products and its potential biological activities. Whether obtained from natural product extraction or chemical synthesis, it often requires a robust purification step to remove byproducts and impurities.[1][2][3] Column chromatography is a fundamental, reliable, and scalable technique for the purification of organic compounds.[4][5][6] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a method that separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[6][7]

The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis to yield high-purity this compound suitable for further research and development applications.

Experimental Protocols

Materials and Equipment

The following table summarizes the necessary materials and equipment for the purification process.

| Category | Item | Specifications |

| Glassware | Chromatography Column | 50 cm length, 2.5 cm inner diameter, with stopcock |

| Round-bottom flasks | Various sizes (50 mL, 100 mL, 250 mL) | |

| Erlenmeyer flasks / Test tubes | For fraction collection | |

| Beakers | 100 mL, 250 mL | |

| Glass funnel, Powder funnel | - | |

| Glass stirring rod | - | |

| Consumables | Silica Gel | 60 Å, 230-400 mesh |

| Thin Layer Chromatography (TLC) plates | Silica gel coated, with UV254 indicator | |

| Cotton or Glass Wool | For plugging the column bottom | |

| Sand | Washed, fine-grade | |

| Capillary tubes | For TLC spotting | |

| Chemicals/Solvents | Crude this compound sample | - |

| n-Hexane | HPLC Grade | |

| Ethyl Acetate | HPLC Grade | |

| Acetic Acid | Glacial, ACS Grade | |

| Dichloromethane (DCM) | Optional, for sample loading | |

| Equipment | Fume Hood | - |

| Rotary Evaporator | For solvent removal | |

| TLC Developing Chamber | - | |

| UV Lamp | 254 nm wavelength | |

| Analytical Balance | - | |

| Column Stand and Clamps | - |

Preparation of the Mobile Phase (Eluent)

A gradient elution is employed to effectively separate this compound from less polar and more polar impurities. The addition of a small amount of acetic acid to the mobile phase helps to suppress the deprotonation of the carboxylic acid group, reducing band tailing on the silica gel.

Table of Solvent Gradient Program:

| Step | n-Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Volume (mL) | Purpose |

| 1 | 90 | 10 | 0.5 | 200 | Equilibrate column and elute non-polar impurities |

| 2 | 80 | 20 | 0.5 | 200 | Elute compounds of intermediate polarity |

| 3 | 70 | 30 | 0.5 | 300 | Elute this compound |

| 4 | 50 | 50 | 0.5 | 200 | Elute more polar impurities |

Column Preparation (Wet Slurry Method)

Proper column packing is critical to achieve good separation.[8]

-

Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

-

Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

-

Sand Layer: Add a small layer (approx. 0.5 cm) of sand over the plug to create a flat base.

-

Prepare Slurry: In a beaker, weigh approximately 30-40 g of silica gel (a 30:1 to 50:1 ratio of silica to crude sample is common).[6] Add the initial mobile phase (90:10 Hexane:Ethyl Acetate) to the silica gel to create a slurry. Stir gently with a glass rod to remove any trapped air bubbles.[9]

-

Pack Column: Using a powder funnel, pour the silica gel slurry into the column.[9] Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column gently to ensure even packing and prevent air bubbles.[10]

-

Equilibration: Once all the silica has settled, add a final protective layer (approx. 0.5 cm) of sand on top. Wash the column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top layer of sand.[8]

Sample Loading and Elution

-